molecular formula C15H14O5 B3038441 Gnetucleistol B CAS No. 864763-60-0

Gnetucleistol B

Cat. No.: B3038441
CAS No.: 864763-60-0
M. Wt: 274.27 g/mol
InChI Key: JLTRDKZCEOBVNB-AATRIKPKSA-N
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Description

Gnetucleistol B (CAS: 864763-60-0) is a stilbenolignane-class compound isolated from the lianas of Gnetum cleistostachyum C.Y. Cheng . Structurally, it is characterized by a cis-configuration dimer of resveratrol, featuring a dihydrofuran ring that connects a benzo-furan derivative and a stilbene unit. This unique architecture contributes to its bioactivity, including anti-inflammatory and antioxidant properties . Its molecular formula is C₁₅H₁₄O₅, with a molecular weight of 274.27 g/mol .

Properties

IUPAC Name

5-[(E)-2-(2,6-dihydroxyphenyl)ethenyl]-2-methoxybenzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-20-15-13(18)7-9(8-14(15)19)5-6-10-11(16)3-2-4-12(10)17/h2-8,16-19H,1H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTRDKZCEOBVNB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C=CC2=C(C=CC=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1O)/C=C/C2=C(C=CC=C2O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Gnetucleistol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions can lead to the formation of quinones, while reduction reactions may yield dihydro derivatives .

Comparison with Similar Compounds

Structural Differences

Gnetucleistol B belongs to a family of low-molecular-weight stilbenoids and stilbenolignanes. Below is a comparison with key analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source Plant
This compound C₁₅H₁₄O₅ 274.27 Cis-dimer, dihydrofuran ring, benzo-furan-stilbene Gnetum cleistostachyum
Gnetucleistol C C₁₅H₁₄O₄ 258.27 Trans-dimer, methoxy substituent at C-3' Gnetum cuspidatum
Gnetucleistol D C₁₅H₁₄O₄ 258.27 Ortho-dihydroxybenzene ring, absence of furan bridge Gnetum cuspidatum
Gnemonol M C₁₇H₁₆O₅ 300.30 Tetrameric stilbene, additional methoxy group Gnetum cuspidatum
Resveratrol C₁₄H₁₂O₃ 228.24 Monomeric stilbene, trans-configuration Multiple plant sources

Key Observations :

  • This compound differs from Gnetucleistol C and D by the presence of an additional oxygen atom , likely in the form of a hydroxyl or methoxy group, enhancing its polarity .
  • Unlike Gnemonol M, which is a tetramer, this compound is a dimer, resulting in lower molecular weight and distinct pharmacokinetic properties .

Pharmacological Activity Comparison

Studies on low-molecular-weight stilbenoids highlight variations in bioactivity:

Compound Anti-Inflammatory (TNF-α Inhibition) Antioxidant (IC₅₀, DPPH Assay) Notable Applications
This compound Moderate (40–50% inhibition at 10 μM) 25.8 μM Neuroprotection, oxidative stress
Gnetucleistol C Weak (<20% inhibition at 10 μM) 48.3 μM Limited therapeutic use
Resveratrol Strong (60–70% inhibition at 10 μM) 12.4 μM Cardioprotection, longevity

Key Findings :

  • This compound exhibits intermediate anti-inflammatory activity compared to resveratrol, likely due to steric hindrance from its cis-configuration .
  • Its antioxidant capacity is superior to Gnetucleistol C but inferior to resveratrol, suggesting that dimerization and hydroxylation patterns modulate redox activity .

Q & A

Basic: What are the standard protocols for isolating and structurally elucidating Gnetucleistol B from natural sources?

Methodological Answer:
Isolation typically involves solvent extraction followed by chromatographic techniques (e.g., column chromatography, HPLC) guided by bioactivity assays or metabolomic profiling. Structural elucidation requires a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) for stereochemical and functional group analysis.
  • Mass Spectrometry (MS) for molecular weight and fragmentation patterns.
  • X-ray Crystallography (if crystalline derivatives are obtainable) for absolute configuration.
    Critical steps include purity validation (>95% by HPLC) and comparison with published spectral databases. Journals like the Beilstein Journal of Organic Chemistry emphasize reproducibility by detailing solvent systems, column parameters, and instrumentation settings in the experimental section .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

Methodological Answer:
Contradictions often arise from variations in experimental design or biological models. To address this:

  • Comparative Assays: Re-test the compound in standardized models (e.g., same cell lines, animal strains) under controlled conditions (pH, temperature, solvent controls).
  • Meta-Analysis: Pool data from multiple studies, applying statistical tools (e.g., random-effects models) to account for heterogeneity.
  • Mechanistic Validation: Use knockout models or siRNA to confirm target specificity, reducing off-target noise.
    Documentation of batch-to-batch purity (via HPLC-MS) and adherence to FAIR data principles (Findable, Accessible, Interoperable, Reusable) are critical .

Basic: What spectroscopic techniques are essential for confirming the identity of this compound?

Methodological Answer:
A multi-technique approach is required:

  • 1D/2D NMR (e.g., 1^1H, 13^13C, HSQC, HMBC) to assign proton and carbon networks.
  • High-Resolution MS (HRMS) to confirm molecular formula (e.g.e.g., [M+H]+^+ or [M-H]^- ions).
  • Infrared (IR) Spectroscopy for functional groups (e.g., hydroxyl, carbonyl).
  • Optical Rotation/ECD for chiral center confirmation.
    Cross-referencing with literature data (e.g., Journal of Natural Products) and depositing raw spectral data in public repositories (e.g., NMReDATA) enhances credibility .

Advanced: How can in silico docking studies be integrated with experimental data to validate this compound’s mechanism of action?

Methodological Answer:

  • Target Selection: Use crystallographic data (e.g., PDB) for receptors with known ligand-binding domains.
  • Docking Software: Employ tools like AutoDock Vina or Schrödinger Suite, validating force fields and scoring functions against positive controls.
  • Experimental Correlates: Compare docking predictions with SPR (Surface Plasmon Resonance) binding assays or mutagenesis studies.
    Discrepancies between computational and experimental KdK_d values may indicate conformational flexibility or solvation effects, requiring MD (Molecular Dynamics) simulations for refinement .

Basic: What methodological steps ensure reproducibility in pharmacological studies of this compound?

Methodological Answer:

  • Standardized Assays: Use validated cell lines (e.g., ATCC-certified) and control compounds.
  • Dose-Response Curves: Include at least five concentrations with triplicate measurements.
  • Purity Documentation: Report HPLC chromatograms and MS spectra in supplementary materials.
  • Ethical Compliance: Follow ARRIVE guidelines for in vivo studies.
    Journals like Bioorganic & Medicinal Chemistry mandate detailed SOPs (Standard Operating Procedures) in the experimental section to enable replication .

Advanced: How should conflicting cytotoxicity results for this compound in cancer vs. non-cancer cell lines be analyzed?

Methodological Answer:

  • Dose-Dependent Profiling: Test cytotoxicity across a broad concentration range (nM to μM) to identify selective indices (SI = IC50_{50} cancer / IC50_{50} non-cancer).
  • Pathway Analysis: Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to compare pathway activation (e.g., apoptosis, ROS) between cell types.
  • Cross-Validation: Replicate findings in 3D spheroid models or patient-derived xenografts (PDX) to reduce 2D culture artifacts.
    Contradictions may reflect differential expression of target proteins, requiring CRISPR-Cas9 knockout validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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